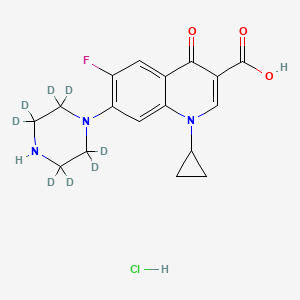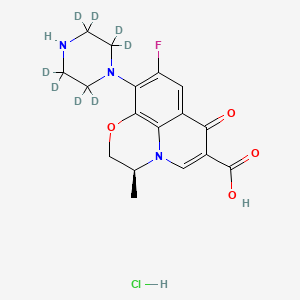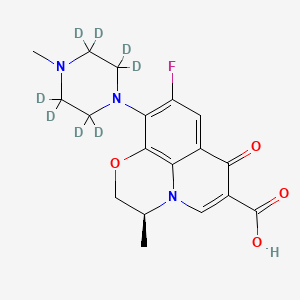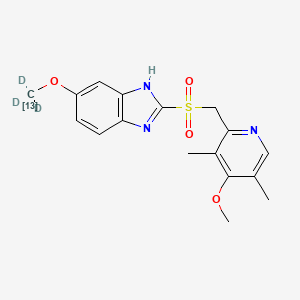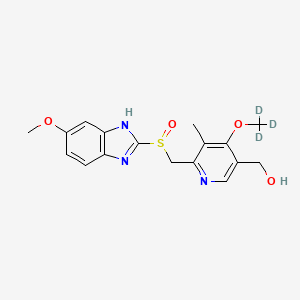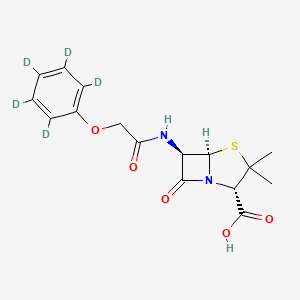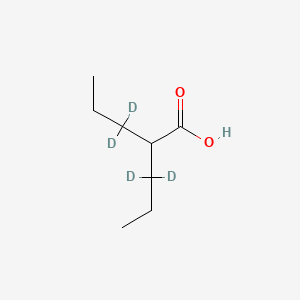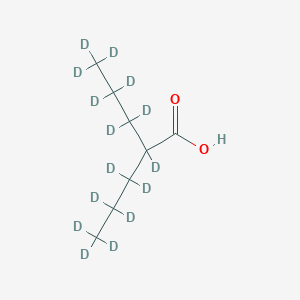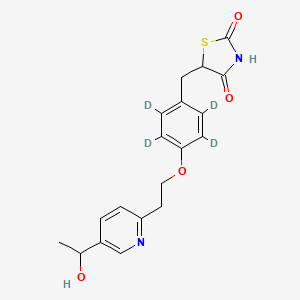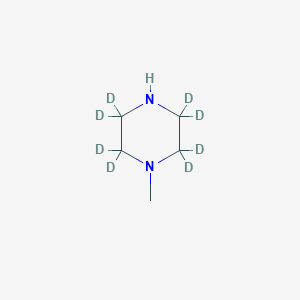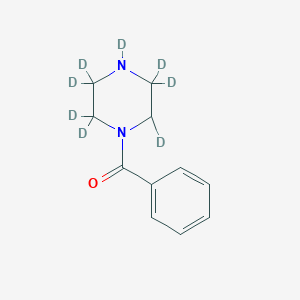
Eszopiclona D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eszopiclone D8 is a deuterated form of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S(+)-enantiomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones. The deuterated form, Eszopiclone D8, is chemically similar but contains eight deuterium atoms, which can influence its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Eszopiclone D8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Investigated for its potential effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic benefits in treating insomnia and other sleep disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a tool in drug metabolism studies.
Mecanismo De Acción
Target of Action
Eszopiclone D8, also known as Eszopiclone, primarily targets the GABA receptor complexes . These receptors are located near benzodiazepine receptors and play a crucial role in the central nervous system by mediating inhibitory neurotransmission .
Mode of Action
It is believed to exert its effects by binding to the gaba receptor complexes at binding sites located near benzodiazepine receptors . This interaction is thought to potentiate the effects of GABA, leading to increased inhibitory effects, which may explain its hypnotic and sedative effects .
Biochemical Pathways
Eszopiclone’s action on the GABA receptor complexes affects various biochemical pathways. It has been found to modulate GABA-A (or GABAA) receptor subunits 1, 3 . Furthermore, it has been shown to potentiate α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy .
Pharmacokinetics
Eszopiclone is metabolized mainly by Cytochrome P450-3A (CYP3A) isoforms . The mean half-life in healthy nonelderly individuals is 6.1 hours, which is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors . This longer half-life compared to other commonly used hypnotics may translate into improved efficacy in enhancing sleep maintenance .
Result of Action
Eszopiclone’s action results in improved sleep quality in patients with insomnia . It consistently improves sleep maintenance relative to placebo, based on measures of shortened wake time after sleep onset, and prolonged total sleep time . It may also produce residual sedation and impairment of driving performance in the initial morning waking hours .
Action Environment
The action, efficacy, and stability of Eszopiclone can be influenced by various environmental factors. Caution should be used when administering eszopiclone to patients with compromised respiratory function . Furthermore, the efficacy of eszopiclone can be affected by the patient’s health status, such as age, liver function, and the presence of other medications .
Safety and Hazards
Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .
Análisis Bioquímico
Biochemical Properties
Eszopiclone D8 plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid (GABA) receptors in the brain. It binds to the GABA-A receptor complexes at binding sites located near benzodiazepine receptors, which enhances the inhibitory effects of GABA and promotes sedation and sleep . The primary biomolecules it interacts with include the GABA-A receptor subunits, particularly the alpha-1, alpha-2, and alpha-3 subunits . These interactions result in the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.
Cellular Effects
Eszopiclone D8 influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell function by enhancing GABAergic neurotransmission, which leads to increased inhibitory signaling in the brain . This modulation of cell signaling pathways results in sedative and hypnotic effects. Additionally, eszopiclone D8 can impact gene expression related to GABA receptor subunits and other proteins involved in synaptic transmission . It also influences cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters.
Molecular Mechanism
The molecular mechanism of action of eszopiclone D8 involves its binding to the GABA-A receptor complex. By binding to these receptors, eszopiclone D8 enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. Eszopiclone D8 does not directly activate the GABA-A receptors but modulates their response to GABA, resulting in its sedative and hypnotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eszopiclone D8 have been observed to change over time. The compound exhibits good stability and a relatively long half-life, which contributes to its sustained effects on sleep architecture . Over time, eszopiclone D8 maintains its efficacy in promoting sleep and reducing sleep latency. Prolonged use may lead to tolerance and a decrease in its effectiveness. Studies have shown that eszopiclone D8 can improve sleep spindles and memory consolidation in schizophrenia patients .
Dosage Effects in Animal Models
In animal models, the effects of eszopiclone D8 vary with different dosages. At lower doses, it effectively promotes sleep and reduces sleep latency without significant adverse effects . At higher doses, eszopiclone D8 can cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the sedative effects but increases the risk of adverse reactions .
Metabolic Pathways
Eszopiclone D8 is primarily metabolized in the liver through oxidation and demethylation pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1 . The major metabolites include S-desmethylzopiclone and zopiclone-N-oxide, which are largely inactive. The incorporation of deuterium atoms in eszopiclone D8 can slow down the rate of metabolism, leading to prolonged drug action and reduced formation of potentially toxic metabolites .
Transport and Distribution
Eszopiclone D8 is rapidly absorbed following oral administration and achieves peak plasma concentrations within approximately one hour . It is weakly bound to plasma proteins (52-59%) and has a volume of distribution of about 89.9 liters . The compound is distributed throughout the central nervous system, where it exerts its pharmacological effects. The transport and distribution of eszopiclone D8 within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier effectively.
Subcellular Localization
Eszopiclone D8 primarily localizes to the synaptic membranes of neurons in the brain, where it interacts with GABA-A receptors . Its activity is concentrated in regions involved in sleep regulation, such as the thalamus and cortex. The subcellular localization of eszopiclone D8 is influenced by its binding to GABA-A receptor subunits and its modulation of chloride ion channels. This targeting to specific neuronal compartments is essential for its sedative and hypnotic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eszopiclone D8 involves the incorporation of deuterium atoms into the eszopiclone molecule. One common method is the catalytic hydrogenation of eszopiclone in the presence of deuterium gas. The process typically involves:
Starting Material: Eszopiclone
Catalyst: Palladium on carbon (Pd/C)
Deuterium Source: Deuterium gas (D2)
Solvent: Ethanol or another suitable solvent
Reaction Conditions: The reaction is carried out under a deuterium atmosphere at elevated pressure and temperature to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Eszopiclone D8 follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: To accommodate the increased volume of reactants.
Continuous Flow Systems: For efficient and consistent production.
Quality Control: Rigorous testing to ensure the correct incorporation of deuterium atoms and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Eszopiclone D8 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
Zopiclone: The racemic mixture of which eszopiclone is the active S(+)-enantiomer.
Zolpidem: Another nonbenzodiazepine hypnotic agent used for the treatment of insomnia.
Zaleplon: A pyrazolopyrimidine derivative with similar hypnotic properties.
Uniqueness of Eszopiclone D8:
Deuterium Incorporation: The presence of deuterium atoms in Eszopiclone D8 can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Enhanced Stability: Deuterium atoms can reduce the rate of metabolic degradation, potentially leading to longer-lasting effects.
Eszopiclone D8 represents a unique and valuable compound in both scientific research and therapeutic applications, offering insights into the effects of deuterium incorporation on drug properties and efficacy.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Eszopiclone D8 involves the incorporation of eight deuterium atoms into the molecular structure of Eszopiclone, which is a nonbenzodiazepine hypnotic agent. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Eszopiclone", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the amine group of Eszopiclone using a suitable protecting group such as Boc or Fmoc", "Step 2: Deuteration of the protected Eszopiclone using deuterated reagents and solvents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated methanol (CD3OD)", "Step 3: Deprotection of the amine group to obtain Eszopiclone D8", "Step 4: Purification of the product using standard techniques such as column chromatography or recrystallization" ] } | |
Número CAS |
1093385-24-0 |
Fórmula molecular |
C17H9D8ClN6O3 |
Peso molecular |
396.86 |
Apariencia |
White Solid |
melting_point |
197-200 °C |
Pureza |
0.95 |
Números CAS relacionados |
138729-47-2 (unlabelled) |
Sinónimos |
[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |
Etiqueta |
Zopiclone Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


